molecular formula C15H22BrN3O B6963909 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide

3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide

Cat. No.: B6963909
M. Wt: 340.26 g/mol
InChI Key: IJOBJBSWKYFGMW-UHFFFAOYSA-N
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Description

3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide is a chemical compound with a unique structure that holds significant potential for various scientific research applications. This compound is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a cyclohexyl group attached to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki cross-coupling reaction for large-scale synthesis. This includes scaling up the reaction, ensuring consistent yields, and maintaining purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-methylpyridin-2-amine
  • 6-amino-3-bromo-2-methylpyridine
  • 2-aminopyrimidine derivatives

Uniqueness

3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O/c1-11-13(16)7-8-14(18-11)17-10-9-15(20)19-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOBJBSWKYFGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCC(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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